molecular formula C24H16N2 B2658955 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole CAS No. 1637752-63-6

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B2658955
CAS No.: 1637752-63-6
M. Wt: 332.406
InChI Key: NDGWKRXBXFUTMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and semiconductors

Mechanism of Action

The mechanism of action of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. Its indole and carbazole moieties allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular processes by affecting signal transduction pathways, gene expression, and protein function .

Comparison with Similar Compounds

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole can be compared with other similar compounds, such as:

  • 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
  • 5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

9-phenyl-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWKRXBXFUTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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